![molecular formula C17H23NO3 B6524265 [cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate CAS No. 475415-68-0](/img/structure/B6524265.png)

[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

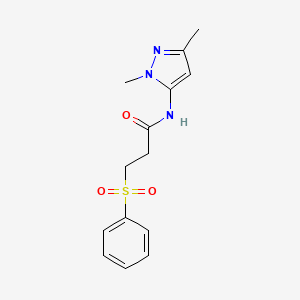

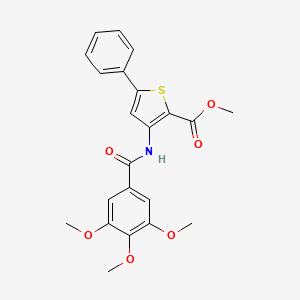

“[Cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate” is an organic compound. It is a complex ester formed from cyclohexyl(methyl)carbamoyl and 4-methylbenzoate . The compound contains a total of 56 bonds, including 28 non-H bonds, 10 multiple bonds, 8 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), 1 tertiary amide (aliphatic), and 1 sulfonamide .

Molecular Structure Analysis

The molecular structure of “[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate” is complex, with multiple functional groups. It contains a cyclohexyl ring, a methyl carbamate group, and a 4-methylbenzoate group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

- The benzylic position refers to the carbon adjacent to the benzene ring. In this compound, the benzylic position is the methyl group attached to the carbonyl carbon. Reactions at this position include:

- Free Radical Bromination : The benzylic hydrogen can be replaced by a bromine atom using N-bromosuccinimide (NBS) as a bromine source. This reaction is useful for introducing functional groups or labeling purposes .

- The compound contains a cyclohexane ring, which is a cyclic hydrocarbon. Cycloalkanes have the prefix “cyclo-” and follow the general formula CnH2n. In this case, the cyclohexane ring contributes to the overall structure of the compound .

Benzylic Position Reactions

Cycloalkane Naming and Structure

Aromatic Compounds and Resonance Stabilization

Mechanism of Action

Mode of Action

For instance, carbamoyl groups are known to participate in a diverse range of transition metal-catalyzed transformations . The exact interaction with its targets would depend on the biochemical context and the specific targets involved.

Biochemical Pathways

Compounds with similar structures have been known to participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Result of Action

Based on its potential participation in suzuki–miyaura cross-coupling, it could contribute to the formation of new carbon–carbon bonds , which could have significant effects at the molecular level.

properties

IUPAC Name |

[2-[cyclohexyl(methyl)amino]-2-oxoethyl] 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-13-8-10-14(11-9-13)17(20)21-12-16(19)18(2)15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDXKVIRSUTIMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC(=O)N(C)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-methylphenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6524191.png)

![2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6524212.png)

![9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6524222.png)

![N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6524242.png)

![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)

![N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B6524273.png)

![N-[(2-chlorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524276.png)